Elucidation of the Chemical Structure of Methionyl-Alanyl-Serine: A Technical Guide
Elucidation of the Chemical Structure of Methionyl-Alanyl-Serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of the tripeptide Methionyl-Alanyl-Serine (Met-Ala-Ser). The document details the synthetic route via Solid-Phase Peptide Synthesis (SPPS) and the analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used for its characterization. All presented data is representative of the expected results for a successful synthesis and purification of the target peptide.
Introduction
Methionyl-Alanyl-Serine is a tripeptide with the chemical formula C11H21N3O5S.[1] Its structure consists of three amino acid residues linked by peptide bonds in the sequence Methionine - Alanine - Serine. The precise characterization of such peptides is crucial for their application in research and drug development, ensuring purity, correct sequence, and conformation. This guide outlines the standard procedures for the synthesis and structural verification of this tripeptide.
Synthesis of Methionyl-Alanyl-Serine via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Methionyl-Alanyl-Serine is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Experimental Protocol for SPPS
The synthesis follows a cyclical process of deprotection, coupling, and washing.
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Resin Swelling: 2-Chlorotrityl chloride resin is swelled in N,N-Dimethylformamide (DMF) for 1 hour.
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First Amino Acid Attachment (Serine): Fmoc-Ser(tBu)-OH is attached to the resin in the presence of Diisopropylethylamine (DIPEA) in DMF. The reaction is allowed to proceed for 2 hours.
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Capping: Any unreacted sites on the resin are capped using a solution of methanol (B129727) in DIPEA.
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of Serine by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.
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Coupling of the Second Amino Acid (Alanine): Fmoc-Ala-OH is activated with HBTU and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 2 hours.
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Fmoc Deprotection: The Fmoc group is removed from Alanine with 20% piperidine in DMF.
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Coupling of the Third Amino Acid (Methionine): Fmoc-Met-OH is activated and coupled to the deprotected N-terminus of the dipeptide on the resin.
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Final Fmoc Deprotection: The Fmoc group is removed from Methionine.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2 hours.
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Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram of the SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Methionyl-Alanyl-Serine.
Structural Elucidation
The purified tripeptide is subjected to NMR spectroscopy and mass spectrometry to confirm its primary structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of the tripeptide.
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Sample Preparation: 5 mg of purified Methionyl-Alanyl-Serine is dissolved in 0.5 mL of Deuterium Oxide (D₂O).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer at 298 K.
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Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
The following tables summarize the expected chemical shifts for Methionyl-Alanyl-Serine.
Table 1: Hypothetical ¹H NMR Data for Methionyl-Alanyl-Serine in D₂O
| Atom Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Met α-CH | 4.15 | t | 7.5 |
| Met β-CH₂ | 2.10 | m | |
| Met γ-CH₂ | 2.60 | t | 7.8 |
| Met ε-CH₃ | 2.15 | s | |
| Ala α-CH | 4.30 | q | 7.2 |
| Ala β-CH₃ | 1.45 | d | 7.2 |
| Ser α-CH | 4.50 | t | 6.0 |
| Ser β-CH₂ | 3.90 | dd | 11.5, 6.0 |
Table 2: Hypothetical ¹³C NMR Data for Methionyl-Alanyl-Serine in D₂O
| Atom Assignment | Chemical Shift (ppm) |
| Met C=O | 174.5 |
| Met α-C | 54.2 |
| Met β-C | 30.8 |
| Met γ-C | 30.1 |
| Met ε-C | 15.3 |
| Ala C=O | 176.8 |
| Ala α-C | 51.5 |
| Ala β-C | 18.2 |
| Ser C=O | 173.0 |
| Ser α-C | 57.1 |
| Ser β-C | 62.5 |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the tripeptide and to confirm its amino acid sequence through fragmentation analysis (MS/MS).
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Sample Preparation: The purified peptide is dissolved in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 10 µM.
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Data Acquisition: The sample is infused into an ESI-MS system. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 100-1000. For MS/MS analysis, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).
Table 3: Expected Mass Spectrometry Data for Methionyl-Alanyl-Serine
| Parameter | Value |
| Chemical Formula | C₁₁H₂₁N₃O₅S |
| Monoisotopic Mass | 307.1205 Da |
| [M+H]⁺ (observed) | 308.1278 m/z |
| [M+Na]⁺ (observed) | 330.1097 m/z |
Table 4: Expected MS/MS Fragmentation of [M+H]⁺ (m/z 308.1278)
| Fragment Ion | Sequence | Calculated m/z |
| b₁ | Met | 132.0532 |
| b₂ | Met-Ala | 203.0903 |
| y₁ | Ser | 106.0499 |
| y₂ | Ala-Ser | 177.0870 |
Diagram of the Structure Elucidation Workflow:
Caption: Workflow for the synthesis and structural elucidation of Methionyl-Alanyl-Serine.
Molecular Structure
The elucidated structure of L-Methionyl-L-Alanyl-L-Serine is presented below.
